2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoicacid
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Overview
Description
2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and a dioxidoisothiazolidinyl moiety
Mechanism of Action
Target of Action
The compound “2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid” contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen . Compounds containing thiazolidine rings have been found to exhibit a variety of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific targets of this compound would depend on its exact mechanism of action, which is currently unknown.
Mode of Action
The presence of sulfur in the thiazolidine ring can enhance the pharmacological properties of compounds , potentially influencing its interaction with biological targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by “2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid”. Given the broad range of activities associated with thiazolidine derivatives , it’s likely that multiple pathways could be affected.
Result of Action
The molecular and cellular effects of “2-Chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid” would depend on its specific targets and mode of action. As mentioned, thiazolidine derivatives can have a variety of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazolidine motifs, which are present in this compound, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
Given the biological properties of thiazolidine motifs, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid typically involves multi-step organic reactions One common approach is to start with the chlorination of benzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted benzoic acids and sulfone derivatives, which can have different functional properties and applications .
Scientific Research Applications
2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid: Unique due to its specific substitution pattern and functional groups.
2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid derivatives: Similar compounds with slight modifications in the functional groups or substitution pattern.
Uniqueness
The uniqueness of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid lies in its combination of a chloro group and a dioxidoisothiazolidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPPRGSNWOYKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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